

A Technical Guide to Enantioselective Synthesis Using the (R)-DTB-SpiroPAP Ligand

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Compound of Interest

Compound Name: (R)-DTB-SpiroPAP

Cat. No.: B2456929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the chiral ligand, (R)-3,5-di-tert-butyl-SpiroPAP ((R)-DTB-SpiroPAP), in enantioselective synthesis. The document details the highly efficient iridium catalysts derived from this ligand and their successful application in the asymmetric hydrogenation of a variety of prochiral substrates, delivering chiral molecules with excellent enantioselectivity and high yields. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

Introduction to (R)-DTB-SpiroPAP

The (R)-DTB-SpiroPAP ligand is a member of the SPAP (Spiro Pyridine-Aminophosphine) ligand family, characterized by a rigid spirocyclic backbone. This structural feature is crucial for creating a well-defined and effective chiral environment around the metal center, leading to high levels of stereocontrol in catalytic reactions. The iridium complexes of (R)-DTB-SpiroPAP have emerged as exceptionally efficient catalysts for the asymmetric hydrogenation of a broad spectrum of carbonyl compounds. These reactions are pivotal in the synthesis of enantiomerically pure alcohols and other chiral building blocks that are essential for the pharmaceutical and fine chemical industries. The catalysts exhibit remarkable activity, stability, and enantioselectivity, often achieving high turnover numbers (TONs), making them suitable for large-scale industrial applications.^{[1][2][3]}

Data Presentation: Performance in Asymmetric Hydrogenation

The iridium catalyst derived from **(R)-DTB-SpiroPAP** demonstrates exceptional performance across a range of substrates. The following tables summarize the quantitative data for the asymmetric hydrogenation of representative ketones and β -aryl- β -ketoesters.

Asymmetric Hydrogenation of Ketones

The Ir-**(R)-DTB-SpiroPAP** catalyst is highly effective for the asymmetric hydrogenation of various substituted acetophenones, affording the corresponding chiral secondary alcohols in excellent yields and with high enantiomeric excess (ee).

Entry	Substrate (Ketone)	Product	Yield (%)	ee (%)
1	Acetophenone	1-Phenylethanol	>99	98
2	2'-Methylacetophenone	1-(o-Tolyl)ethanol	>99	97
3	3'-Methylacetophenone	1-(m-Tolyl)ethanol	>99	98
4	4'-Methylacetophenone	1-(p-Tolyl)ethanol	>99	99
5	4'-Methoxyacetophenone	1-(4-Methoxyphenyl)ethanol	>99	99
6	4'-Chloroacetophenone	1-(4-Chlorophenyl)ethanol	>99	97
7	3'-Hydroxyacetophenone	1-(3-Hydroxyphenyl)ethanol	91	96

Asymmetric Hydrogenation of β -Aryl- β -Ketoesters

The catalyst also shows outstanding performance in the asymmetric hydrogenation of more challenging β -aryl- β -ketoesters, producing the corresponding chiral β -hydroxy esters with high yields and exceptional enantioselectivities.

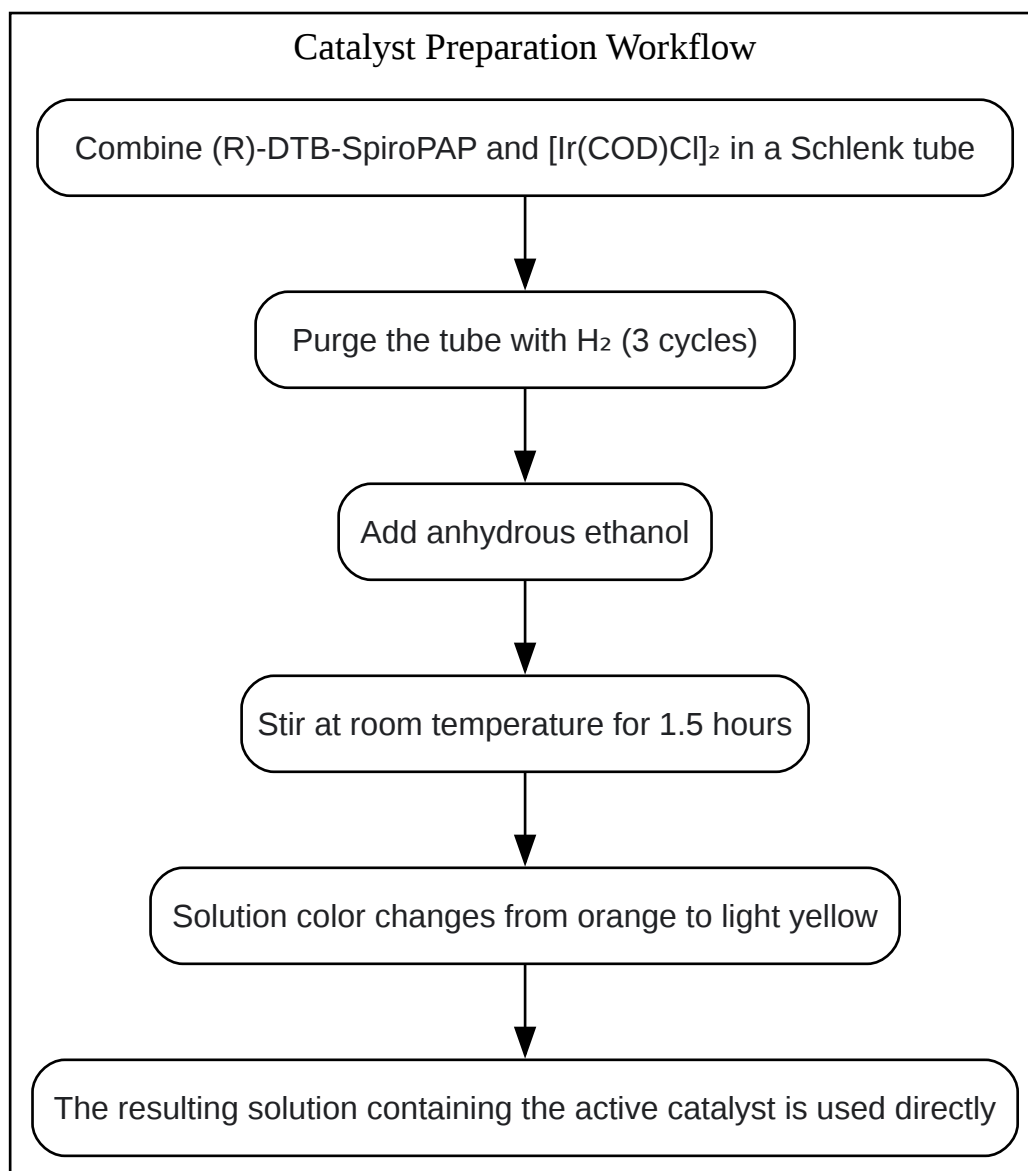
Entry	Substrate (β -Aryl- β -Ketoester)	Product	Yield (%)	ee (%)
1	Ethyl benzoylacetate	Ethyl 3-hydroxy-3-phenylpropanoate	98	99.8
2	Ethyl 2-methyl-3-oxo-3-phenylpropanoate	Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate	95	99 (syn)
3	Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate	Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate	97	99.6
4	Ethyl 3-(4-chlorophenyl)-3-oxopropanoate	Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate	96	99.5
5	Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate	Ethyl 3-hydroxy-3-(naphthalen-2-yl)propanoate	93	98

Experimental Protocols

Detailed methodologies for the preparation of the catalyst and its application in key asymmetric hydrogenation reactions are provided below.

Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium catalyst.



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Catalyst Preparation Workflow

Materials:

- **(R)-DTB-SpiroPAP** ligand
- $[\text{Ir}(\text{COD})\text{Cl}]_2$ (di- μ -chloro-bis(1,5-cyclooctadiene)diiridium(I))
- Anhydrous ethanol

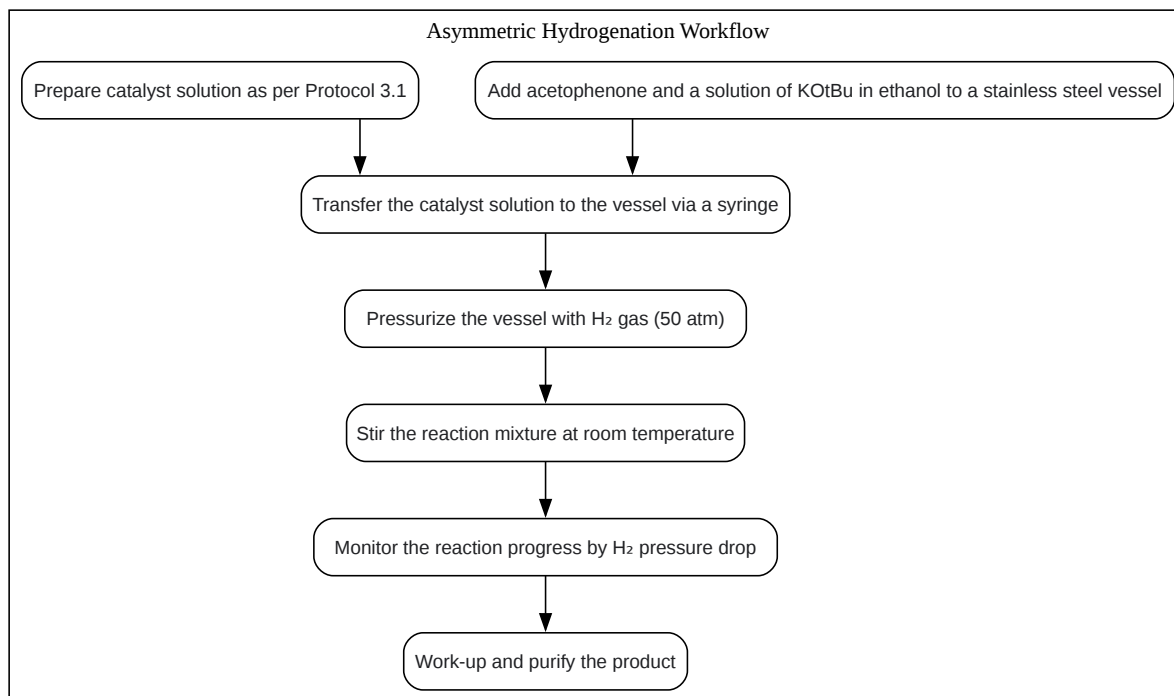
- Schlenk tube
- Hydrogen gas supply

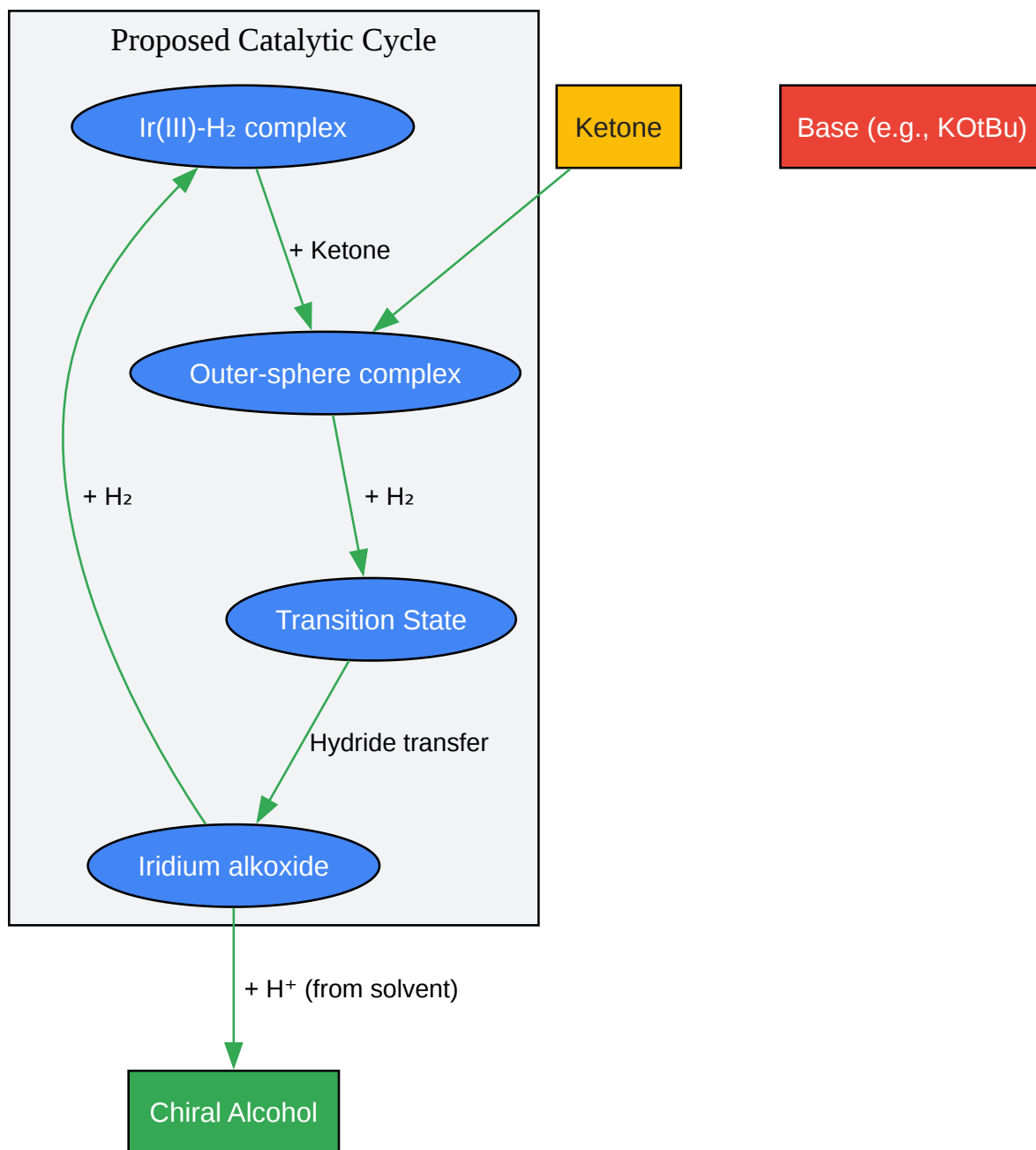
Procedure:

- To a dry 25 mL Schlenk tube under an inert atmosphere, add **(R)-DTB-SpiroPAP** (0.094 mmol) and $[\text{Ir}(\text{COD})\text{Cl}]_2$ (0.045 mmol).
- Purge the Schlenk tube with hydrogen gas three times.
- Add 6 mL of anhydrous ethanol to the mixture.
- Stir the resulting mixture at room temperature. The color of the solution will change from orange to light yellow over approximately 1.5 hours, indicating the formation of the active iridium dihydride catalyst.^[3]
- This solution of the Ir-**(R)-DTB-SpiroPAP** catalyst is typically used directly in the subsequent hydrogenation reaction without further purification.

Asymmetric Hydrogenation of Acetophenone

This protocol details the procedure for the asymmetric hydrogenation of acetophenone at a high substrate-to-catalyst ratio.





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